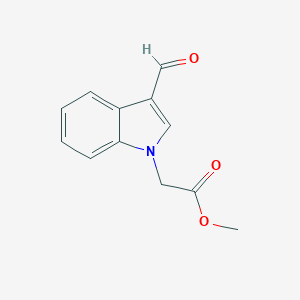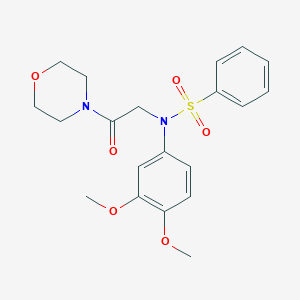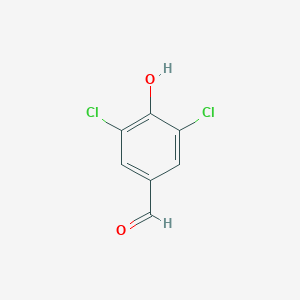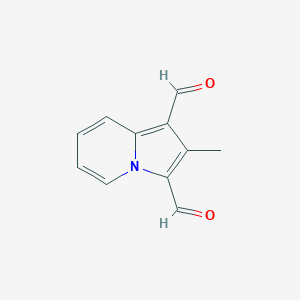
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, also known as THPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of benzodiazepines and has been synthesized using various methods.
Applications De Recherche Scientifique
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been shown to have potent antitumor and antiproliferative activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neuroscience, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Mécanisme D'action
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one exerts its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor, which enhances the activity of the neurotransmitter GABA. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one also activates the sigma-1 receptor, which has been implicated in various physiological processes, including pain perception, neuronal plasticity, and neuroprotection.
Effets Biochimiques Et Physiologiques
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been shown to have various biochemical and physiological effects, including antitumor, antiproliferative, anxiolytic, sedative, anti-inflammatory, and antioxidant effects. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has also been shown to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments, including its high yield, ease of synthesis, and potent pharmacological effects. However, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, including the development of novel synthetic methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Further studies are needed to determine the optimal dosage and administration route of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one for therapeutic use. Additionally, the potential toxicity and side effects of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one need to be thoroughly investigated to ensure its safety for use in humans.
In conclusion, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods and has been extensively studied for its pharmacological effects. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one exerts its effects by binding to the benzodiazepine site on the GABA-A receptor and activating the sigma-1 receptor. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments, but also has some limitations and potential toxicity at high doses. There are several future directions for the study of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, including the development of novel synthetic methods and the investigation of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been synthesized using various methods, including microwave-assisted synthesis, one-pot three-component synthesis, and solvent-free synthesis. The most commonly used method for synthesizing 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is the one-pot three-component synthesis, which involves the reaction of 4-hydroxybenzaldehyde, 2-aminobenzophenone, and cyclohexanone in the presence of a catalyst. The reaction yields 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one as a white solid with a high yield.
Propriétés
Numéro CAS |
137987-39-4 |
|---|---|
Nom du produit |
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one |
Formule moléculaire |
C17H15N3O2 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
4-(4-hydroxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C17H15N3O2/c21-11-7-5-10(6-8-11)16-15-14(9-18-17(15)22)19-12-3-1-2-4-13(12)20-16/h1-8,16,19-21H,9H2,(H,18,22) |
Clé InChI |
JBFLPFKPYMHUDS-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)N1 |
SMILES canonique |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



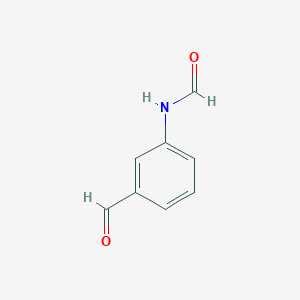




![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
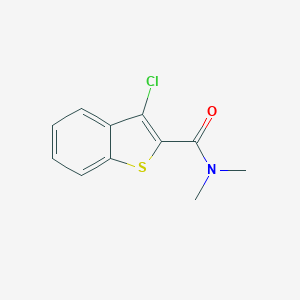
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
